methyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. This bicyclic system incorporates a sulfur atom within the thiophene ring fused to a pyrimidine moiety. Key substituents include a 3-ethyl group, a 4-oxo (ketone) group, and a 7-phenyl ring on the thienopyrimidine scaffold. The molecule is further functionalized via a sulfanyl acetamide linker, bridging the thienopyrimidine to a methyl benzoate ester .
Structural elucidation of such compounds often relies on X-ray crystallography, where programs like SHELXL (part of the SHELX suite) are widely employed for small-molecule refinement. The robustness of SHELX tools in handling complex crystallographic data has made them indispensable for confirming the stereochemical and electronic properties of polycyclic systems like this one .
Thienopyrimidine derivatives are known for diverse bioactivities, including kinase inhibition and antimicrobial effects, though specific studies on this variant are required to confirm its utility.
Properties
IUPAC Name |
methyl 2-[[2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-27-22(29)21-20(17(13-32-21)15-9-5-4-6-10-15)26-24(27)33-14-19(28)25-18-12-8-7-11-16(18)23(30)31-2/h4-13H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXCOVMKXWXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : Starting from 3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-thiol, the compound is synthesized through a multi-step process involving acylation, amide coupling, and esterification reactions.
Step 1: : Acylation with 2-bromoacetic acid under basic conditions.
Step 2: : Amide coupling with methyl anthranilate using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
Step 3: : Esterification of the resulting intermediate using methanol in the presence of sulfuric acid.
Industrial Production Methods
On an industrial scale, these reactions are carried out in larger reactors with careful control of temperature and reaction times to maximize yield and purity. Continuous flow methods may also be applied to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation primarily at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reduction reactions typically target the oxo group at the thienopyrimidine ring.
Substitution: : Aromatic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: : Electrophilic substitution using bromine or nitration with a mixture of nitric and sulfuric acids.
Major Products
Oxidation: : Produces methyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfonyl)acetamido]benzoate.
Reduction: : Forms corresponding alcohols or dihydro derivatives.
Substitution: : Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Anticancer Activity
The thieno[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Recent research has focused on their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: ATR Kinase Inhibition
A study investigated the synthesis and biological evaluation of various thieno[3,2-d]pyrimidine derivatives as ATR kinase inhibitors. The compound's structure was modified to enhance its inhibitory potential against cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cells, suggesting their potential as therapeutic agents in oncology .
Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | Induces apoptosis |
| 12e | WSU-DLCL-2 | 0.95 | Inhibits migration |
| 12e | K562 | 1.68 | Alters cell morphology |
Antimicrobial Properties
Thieno[3,2-d]pyrimidines have also demonstrated promising antimicrobial activity against various pathogens. Research has shown that modifications to the thieno[3,2-d]pyrimidine core can enhance antibacterial efficacy.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of several thieno[3,2-d]pyrimidine derivatives, certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structural diversity introduced through different substituents was found to correlate with improved antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9b | Staphylococcus aureus | 10 μg/mL |
| 10b | Escherichia coli | 15 μg/mL |
Inflammation and Other Therapeutic Applications
Beyond cancer and antimicrobial applications, thieno[3,2-d]pyrimidines are being explored for their anti-inflammatory properties. Research indicates that certain derivatives can modulate inflammatory pathways, presenting opportunities for the development of new anti-inflammatory drugs.
Case Study: Anti-inflammatory Potential
A recent study synthesized thieno[3,2-d]pyrimidine amino derivatives and evaluated their anti-inflammatory activity in vitro. The results showed that these compounds could effectively reduce inflammation markers in cell cultures .
Mechanism of Action
The compound typically exerts its effects by interacting with specific molecular targets within cells. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, interfering with replication in cancer cells. These interactions often involve the formation of covalent bonds or strong non-covalent interactions, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparison with other heterocyclic esters, particularly sulfonylurea-based herbicides listed in . While these compounds share a methyl benzoate ester group, their core structures, substituents, and functional groups differ significantly, leading to divergent physicochemical and biological properties.
Key Structural Differences
Core Heterocycle: Target Compound: Thieno[3,2-d]pyrimidine (bicyclic, sulfur-containing). Sulfonylurea Herbicides (e.g., Metsulfuron Methyl): 1,3,5-Triazine (monocyclic, nitrogen-rich). Triazines, by contrast, are electron-deficient and often act as electrophilic centers in herbicidal activity .
Linker Group :
- Target Compound : Sulfanyl acetamide (–S–CH2–CONH–).
- Sulfonylurea Herbicides : Sulfonylurea (–SO2–NH–CO–NH–).
- Implications : Sulfonylurea groups are critical for acetolactate synthase (ALS) inhibition in plants, a mechanism underlying herbicide activity. The sulfanyl group in the target compound may lack the electron-withdrawing capacity needed for similar enzymatic interactions .
Sulfonylurea Herbicides: Substituents on the triazine ring (e.g., methoxy, ethoxy, methylamino) modulate herbicidal potency and crop selectivity. For example, triflusulfuron methyl’s trifluoroethoxy group increases soil persistence .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- SHELX-based crystallography would be critical for verifying regiochemistry .
- Agrochemical Viability: Thienopyrimidines are less explored in agrochemistry compared to triazines. Modifying the linker to include sulfonylurea-like motifs might bridge this gap.
Biological Activity
Methyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a compound of interest due to its structural features that suggest potential biological activity. This article explores the biological activities associated with this compound, particularly focusing on its anticancer properties and other pharmacological effects.
Structural Overview
The compound features a thieno[3,2-d]pyrimidine core, which has been associated with various biological activities, including anticancer and antimicrobial effects. The presence of a sulfanyl group and an acetamido moiety enhances its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in inhibiting cancer cell proliferation. For instance:
- Antiproliferative Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that related thieno[3,2-d]pyrimidine derivatives exhibited IC50 values as low as 0.55 μM against SU-DHL-6 cells, indicating potent activity .
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms independent of cell cycle arrest. For example, halogenated thieno[3,2-d]pyrimidines were shown to induce apoptosis in leukemia cell lines without affecting the cell cycle progression .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also been evaluated for antimicrobial properties:
- Fungal Inhibition : Certain derivatives have demonstrated selective activity against fungal strains such as Cryptococcus neoformans, showcasing the potential for developing antifungal agents from this class of compounds .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:
| Compound Feature | Effect on Activity |
|---|---|
| Halogen Substitution | Enhances antiproliferative activity |
| Sulfanyl Group | Contributes to improved interaction with biological targets |
| Acetamido Moiety | Increases solubility and bioavailability |
Studies indicate that modifications to the core structure can significantly influence both potency and selectivity against cancer cells and microbes.
Case Studies
- Thieno[3,2-d]pyrimidine Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties. Notably, compound 12e showed remarkable antitumor activity with low toxicity against normal cells (CC50 = 15.09 μM) .
- Screening for Anticancer Activity : A drug library screening identified a novel anticancer compound that exhibited significant activity against multicellular spheroids, indicating its potential for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
